molecular formula C12H8BrNO3 B2622788 6-(4-Bromophenoxy)pyridine-3-carboxylic acid CAS No. 954267-63-1

6-(4-Bromophenoxy)pyridine-3-carboxylic acid

Cat. No. B2622788
CAS RN: 954267-63-1
M. Wt: 294.104
InChI Key: XMNNOJOUWGQFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(4-Bromophenoxy)pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C12H8BrNO3 and a molecular weight of 294.1 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C12H8BrNO3 . The InChI code for this compound is 1S/C12H8BrNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7H,(H,15,16) .


Physical And Chemical Properties Analysis

“this compound” is a powder that should be stored at room temperature .

Mechanism of Action

The mechanism of action for “6-(4-Bromophenoxy)pyridine-3-carboxylic acid” is not specified in the available literature. It’s important to note that the mechanism of action for a compound can vary depending on its use and context .

Safety and Hazards

This compound is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . Proper safety measures should be taken while handling this compound .

Future Directions

While specific future directions for “6-(4-Bromophenoxy)pyridine-3-carboxylic acid” are not mentioned in the available literature, similar compounds are being studied for their potential applications in various fields .

properties

IUPAC Name

6-(4-bromophenoxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNNOJOUWGQFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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